5-(4-Methylthiophen-3-yl)isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-(4-methylthiophen-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-12-4-6(5)7-2-8(9)10-11-7/h2-4H,1H3,(H2,9,10) |
InChI Key |
USNMXQCDYMULFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C2=CC(=NO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Methylthiophen 3 Yl Isoxazol 3 Amine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 5-(4-Methylthiophen-3-yl)isoxazol-3-amine identifies two primary components: the 3-aminoisoxazole (B106053) core and the 4-methylthiophene substituent. The key strategic disconnection is the carbon-carbon bond linking the C5 position of the isoxazole (B147169) ring to the C3 position of the thiophene (B33073) ring. This suggests a convergent synthesis strategy where the two heterocyclic systems are prepared separately and then joined via a cross-coupling reaction.
Alternative disconnections can be made within the isoxazole ring itself. The isoxazole heterocycle is commonly formed via [3+2] cycloaddition reactions. researchgate.netresearchgate.net This approach would involve disconnecting the ring to reveal a nitrile oxide and an alkyne. Therefore, a plausible retrosynthetic pathway involves:
C-N Bond Disconnection: The 3-amino group can be disconnected, leading to a 3-halo-isoxazole precursor, which can be aminated in a final step. This is a common strategy for introducing N-substituted 3-aminoisoxazoles. acs.org
Isoxazole Ring Disconnection: A [3+2] cycloaddition disconnection breaks the isoxazole into a thiophene-substituted alkyne and a nitrile oxide precursor, or a thiophene-derived nitrile oxide and an amino-alkyne equivalent.
Thiophene-Isoxazole Bond Disconnection: This leads to a functionalized 3-aminoisoxazole (e.g., a 5-halo or 5-stannyl derivative) and a functionalized 4-methylthiophene (e.g., a boronic acid or organometallic reagent) to be joined by a palladium-catalyzed cross-coupling reaction.
Key Synthetic Routes and Reaction Cascades
The synthesis of this compound can be achieved through several strategic pathways that combine the formation of the individual heterocyclic rings with their eventual coupling.
Cycloaddition Reactions for Isoxazole Ring Formation (e.g., 1,3-Dipolar Cycloaddition)
The 1,3-dipolar cycloaddition is a cornerstone for constructing five-membered heterocycles like isoxazoles. mdpi.com This reaction typically involves the in situ generation of a nitrile oxide, which then reacts with a dipolarophile, such as an alkyne, to form the isoxazole ring. edu.krdnih.gov
A plausible route begins with a 4-methylthiophene derivative that is elaborated into an alkyne. This thiophene-alkyne then serves as the dipolarophile. The nitrile oxide can be generated from various precursors, such as aldoximes, through oxidation. researchgate.net For instance, an aldoxime can be treated with an oxidizing agent like chloramine-T to yield the nitrile oxide, which is immediately trapped by the alkyne. researchgate.net
The synthesis of the 3-amino functionality can be approached by using a synthon for an amino-alkyne or by modifying the resulting isoxazole. A more direct method for forming 3-aminoisoxazoles involves the cyclization of β-ketonitriles with hydroxylamine (B1172632). nih.gov This would necessitate the preparation of a β-ketonitrile bearing the 4-methylthiophen-3-yl group.
Thiophene Ring Functionalization and Coupling Strategies
The functionalization of the thiophene ring at the C3 position is a critical step. The C-H bonds at the β-positions (C3, C4) of thiophene are generally less reactive than those at the α-positions (C2, C5), making regioselective functionalization challenging. rsc.org Thiophene and its derivatives can undergo electrophilic substitution reactions such as bromination or Friedel-Crafts acylation. numberanalytics.com Metalation using strong bases like butyllithium, followed by quenching with an electrophile, is another effective method. numberanalytics.com
For coupling, palladium-catalyzed reactions are highly effective. rsc.org Strategies include:
Suzuki Coupling: A boronic acid derivative of either the thiophene or isoxazole fragment is coupled with a halide partner.
Stille Coupling: An organostannane derivative is coupled with a halide.
Sonogashira Coupling: This is particularly useful for synthesizing the required thiophene-alkyne precursors for cycloaddition reactions. organic-chemistry.org It involves coupling a terminal alkyne with a halo-thiophene.
An efficient protocol for creating functionalized thiophenes can involve a copper-catalyzed annulative coupling of specific enones with diazo compounds, providing access to highly substituted thiophene derivatives. acs.org
Multi-Step Synthesis of the Target Compound
A convergent multi-step synthesis combines the aforementioned strategies. A representative pathway is outlined below:
Preparation of 3-Bromo-4-methylthiophene (B1271868): 4-methylthiophene is selectively brominated at the 3-position.
Formation of a Thiophene-based Precursor: The 3-bromo-4-methylthiophene can be converted into a more reactive intermediate, such as a boronic acid for a Suzuki coupling or an alkyne via a Sonogashira reaction.
Synthesis of the 3-Aminoisoxazole Moiety: A separate synthesis would furnish a 3-aminoisoxazole ring functionalized at the 5-position (e.g., 5-bromo-isoxazol-3-amine). The synthesis of 3-aminoisoxazoles can be achieved via the reaction of 3-bromoisoxazolines with amines, followed by an oxidation step. acs.orgnih.gov
Cross-Coupling: The two fragments are joined. For example, a Suzuki coupling between 4-methylthiophen-3-ylboronic acid and 5-bromo-isoxazol-3-amine, catalyzed by a palladium complex, would yield the target compound.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters for optimization include the choice of catalyst, base, solvent, temperature, and reaction time.
For 1,3-dipolar cycloaddition reactions to form the isoxazole ring, the choice of base and solvent is critical. Studies have shown that organic bases like N,N-diisopropylethylamine (DIPEA) in aqueous solvent mixtures can significantly enhance reaction rates and yields. nih.gov
Table 1: Example of Optimization for Isoxazole Synthesis via Cycloaddition
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaHCO₃ | H₂O/MeOH (1:1) | Room Temp | 2 | 65 |
| 2 | Na₂CO₃ | H₂O/MeOH (1:1) | Room Temp | 2 | 72 |
| 3 | TEA | H₂O/MeOH (1:1) | Room Temp | 2 | 80 |
| 4 | DIPEA | H₂O/MeOH (95:5) | Room Temp | 1 | 95 |
| 5 | DBU | H₂O/MeOH (1:1) | Room Temp | 2 | 78 |
Data is illustrative and based on general findings for isoxazole synthesis. nih.gov
In cross-coupling reactions, the ligand for the palladium catalyst, the base, and the solvent system must be carefully selected to prevent side reactions and ensure efficient catalytic turnover. The use of ultrasound irradiation has also been reported as an environmentally benign method to improve yields and shorten reaction times in some isoxazole syntheses. nih.govmdpi.com
Purification Techniques for Research-Grade Material
Obtaining research-grade this compound necessitates rigorous purification. The primary techniques employed are:
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system (eluent) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired product from unreacted starting materials and byproducts. mdpi.com
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Filtration: In cases where the product precipitates from the reaction mixture, simple suction filtration can be sufficient for isolation. nih.govresearchgate.net This is often followed by washing with a suitable solvent to remove residual impurities.
The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Derivatization Strategies of 5 4 Methylthiophen 3 Yl Isoxazol 3 Amine
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of 5-(4-methylthiophen-3-yl)isoxazol-3-amine towards substitution reactions is governed by the electronic properties of its three key components: the 3-aminoisoxazole (B106053) ring, the thiophene (B33073) ring, and the methyl substituent.
Electrophilic Substitution: The thiophene ring is an electron-rich heterocycle and is generally more susceptible to electrophilic aromatic substitution than benzene (B151609). The methyl group at the C4 position is an activating, ortho-para directing group. libretexts.org Therefore, electrophilic attack is predicted to occur preferentially at the C2 or C5 positions of the thiophene ring, which are ortho to the C3-isoxazole substituent and ortho/meta to the methyl group, respectively. The directing influence of the bulky isoxazole (B147169) group might sterically hinder the C2 position, potentially favoring substitution at the C5 position. Common electrophilic substitution reactions applicable to this moiety include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Addition of a nitro group using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the basic amino group can complicate these reactions by coordinating to the Lewis acid catalyst.
The 3-aminoisoxazole ring system is comparatively electron-deficient, making electrophilic substitution on the isoxazole ring itself more challenging. However, the C4 position of the isoxazole is the most nucleophilic carbon and could potentially undergo substitution under forcing conditions.
Nucleophilic Reactions: The primary amino group at the C3 position of the isoxazole ring is the main nucleophilic center of the molecule. It readily reacts with a variety of electrophiles. For instance, 3-aminoisoxazole can participate in reactions leading to the formation of substituted isoxazoles. The isoxazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or if a good leaving group is present. Under certain harsh conditions, strong nucleophiles can induce ring-opening of the isoxazole moiety.
Functional Group Interconversions on the Amino Moiety
The primary amino group of this compound is a versatile handle for a wide range of functional group interconversions, allowing for systematic modification of the molecule's properties such as polarity, hydrogen bonding capacity, and basicity. These transformations are fundamental in building libraries of analogs for SAR studies.
Key transformations include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to explore the importance of the hydrogen bond donor capacity of the amino group.
Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, which can serve as mimics for amides or introduce different steric and electronic properties.
Alkylation: The amino group can be mono- or di-alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides an alternative and often more controllable route to N-alkylated derivatives.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) can convert the primary amine into a diazonium salt. This intermediate can then be displaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions, enabling extensive structural diversification.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride, Pyridine | Amide (-NHC(O)CH₃) |
| Sulfonylation | Benzenesulfonyl Chloride, Pyridine | Sulfonamide (-NHSO₂Ph) |
| Reductive Amination | Benzaldehyde, then NaBH(OAc)₃ | Secondary Amine (-NHCH₂Ph) |
| Diazotization/Substitution | 1. NaNO₂, HCl; 2. CuBr | Bromo-isoxazole (replaces -NH₂) |
Palladium-Catalyzed Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering a robust strategy for the structural diversification of this compound. To utilize these reactions, a halogenated derivative of the parent compound is typically required as a starting material. For example, bromination of the thiophene ring at the C5 position would yield 5-(2-bromo-4-methylthiophen-3-yl)isoxazol-3-amine, a versatile substrate for various coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the halogenated derivative with a boronic acid or ester to form a new C-C bond. This is widely used to introduce a diverse range of aryl and heteroaryl substituents, allowing for the exploration of distal regions of a target's binding pocket. researchgate.net
Heck Coupling: This reaction forms a C-C bond between the halo-derivative and an alkene, providing access to analogs with vinyl linkages.
Sonogashira Coupling: This involves the coupling of the halide with a terminal alkyne, introducing an alkynyl moiety which can serve as a rigid linker or be further functionalized.
Buchwald-Hartwig Amination: This reaction can be used to couple the halo-derivative with various primary or secondary amines, amides, or carbamates to form new C-N bonds.
These reactions are highly valued for their functional group tolerance and reliability, making them ideal for the late-stage diversification of complex molecules. acs.orgrsc.orgresearchgate.net
| Reaction Name | Coupling Partner | Introduced Moiety | Example Application |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Phenyl | Adding aromatic groups to the thiophene ring |
| Heck | Styrene | Styrenyl | Introducing unsaturated side chains |
| Sonogashira | Phenylacetylene | Phenylethynyl | Creating rigid, linear extensions |
| Buchwald-Hartwig | Morpholine | Morpholinyl | Synthesizing complex amine derivatives |
Development of Libraries of Analogs for Structure-Activity Relationship Studies
The development of libraries of analogs based on the this compound scaffold is a critical step in drug discovery to establish a clear structure-activity relationship (SAR). nih.govresearchgate.net SAR studies systematically investigate how changes in a molecule's structure affect its biological activity, helping to identify the key features required for potency and selectivity. dundee.ac.uk
The synthetic strategies outlined above (substitution, functional group interconversion, and cross-coupling) are employed to generate a focused library of compounds. For example, a library could be designed to explore:
Thiophene Ring Substitutions: Introducing a variety of small and large, electron-donating and electron-withdrawing groups at the C2 and C5 positions of the thiophene ring to probe steric and electronic requirements.
Amino Moiety Modifications: Converting the primary amine to a series of amides, sulfonamides, and secondary/tertiary amines to evaluate the role of this group in target binding.
Core Scaffold Variation: Utilizing palladium-catalyzed reactions to replace the thiophene ring with other aromatic or heteroaromatic systems to assess the importance of the thiophene moiety itself.
Recent studies on isoxazole-thiophene containing compounds have identified them as promising agents against Mycobacterium tuberculosis. nih.gov In one such study, a library of 29 analogs was synthesized to assess SAR. The most potent analog, P15, demonstrated significant activity and favorable pharmacokinetic properties. nih.gov This highlights the value of synthesizing and screening libraries of related compounds to optimize an initial hit molecule.
| Modification Site | Modification Type | Rationale |
|---|---|---|
| Thiophene C5-position | Introduction of -H, -F, -Cl, -CH₃, -OCH₃ via Suzuki coupling | Probe electronic and steric effects on activity |
| Isoxazole N3-amine | Formation of acetamide, benzamide, mesylamide | Evaluate H-bond donor/acceptor requirements |
| Thiophene C4-methyl | Synthesis of analogs with -H, -ethyl, -CF₃ | Determine the optimal size and electronics at this position |
| Thiophene Sulfur | Bioisosteric replacement with furan (B31954) or pyrrole | Assess the role of the sulfur heteroatom |
By systematically applying these derivatization strategies, medicinal chemists can thoroughly explore the chemical space around the this compound core, leading to the identification of analogs with optimized potency, selectivity, and drug-like properties.
Table of Mentioned Compounds
| Chemical Name |
| This compound |
| N-bromosuccinimide |
| N-chlorosuccinimide |
| Nitric acid |
| Sulfuric acid |
| Acetyl chloride |
| Pyridine |
| Benzenesulfonyl chloride |
| Benzaldehyde |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) |
| Sodium nitrite (B80452) (NaNO₂) |
| Copper(I) bromide (CuBr) |
| 5-(2-bromo-4-methylthiophen-3-yl)isoxazol-3-amine |
| Phenylboronic acid |
| Styrene |
| Phenylacetylene |
| Morpholine |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 4 Methylthiophen 3 Yl Isoxazol 3 Amine in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. For 5-(4-Methylthiophen-3-yl)isoxazol-3-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.
In the ¹H NMR spectrum, distinct signals are expected for each unique proton in the molecule. The aromatic protons on the thiophene (B33073) ring would likely appear as doublets in the downfield region, characteristic of substituted thiophenes. The isoxazole (B147169) ring proton would present as a singlet, and the methyl group protons on the thiophene ring would also yield a singlet, but further upfield. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. Signals for the sp²-hybridized carbons of the thiophene and isoxazole rings are expected in the downfield region (typically 100-170 ppm). The methyl carbon signal would appear at the high-field end of the spectrum.
2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to confirm these assignments. COSY would establish proton-proton couplings within the thiophene ring, while HSQC would correlate each proton signal to its directly attached carbon. HMBC is crucial for identifying longer-range (2-3 bond) correlations, for instance, between the isoxazole ring proton and carbons in the thiophene ring, confirming the connectivity between the two heterocyclic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and chemical shift principles. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Thiophene-H2 | 7.50 - 7.70 (d) | 120.0 - 125.0 |
| Thiophene-H5 | 7.10 - 7.30 (d) | 128.0 - 133.0 |
| Thiophene-C3 | - | 125.0 - 130.0 |
| Thiophene-C4 | - | 138.0 - 142.0 |
| Thiophene-CH₃ | 2.20 - 2.40 (s) | 14.0 - 16.0 |
| Isoxazole-H4 | 6.00 - 6.20 (s) | 95.0 - 100.0 |
| Isoxazole-C3 | - | 168.0 - 172.0 |
| Isoxazole-C5 | - | 160.0 - 165.0 |
| Amine-NH₂ | 5.00 - 5.50 (br s) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (HRMS, LC-MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can measure the mass of the parent ion with high precision, allowing for the unambiguous determination of the molecular formula (C₉H₉N₃OS).
The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For this compound, the molecular ion peak [M+H]⁺ would be prominent. Common fragmentation pathways for related heterocyclic amines often involve initial cleavages at the bonds connecting the rings or the loss of small, stable molecules. libretexts.orgarkat-usa.org Plausible fragmentation could include the cleavage of the isoxazole ring, loss of the amine group, or fragmentation of the thiophene ring. researchgate.net Analyzing these fragments helps to piece together the molecular structure, corroborating NMR data. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and reaction monitoring, coupling the separation power of HPLC with the detection capabilities of MS. nih.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragments
| Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₉H₁₀N₃OS⁺ | 208.0545 | Protonated molecular ion |
| [M-NH₂]⁺ | C₉H₈NOS⁺ | 192.0276 | Loss of the amino radical |
| [C₅H₅S]⁺ | C₅H₅S⁺ | 97.0112 | Fragment corresponding to methyl-thiophene cation |
| [C₄H₄N₂O]⁺ | C₄H₄N₂O⁺ | 96.0324 | Fragment corresponding to the isoxazol-amine moiety |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹. The region between 1500-1650 cm⁻¹ would contain characteristic peaks for the C=N bond of the isoxazole ring and the C=C bonds of both rings. A C-S stretching vibration from the thiophene ring may also be observed, though it is typically weak.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the thiophene and isoxazole rings is expected to result in strong UV absorption. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would likely show one or more absorption maxima (λmax) in the 250-350 nm range, corresponding to π→π* transitions within the aromatic and heteroaromatic systems. researchgate.netnih.gov
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3050 - 3150 |
| Methyl C-H | C-H Stretch | 2850 - 2960 |
| Isoxazole/Thiophene | C=N / C=C Stretch | 1500 - 1650 |
| Thiophene | C-S Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structure Determination (if available)
Single-crystal X-ray crystallography provides the most definitive structural proof for a molecule by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound may not be publicly available, a successful analysis would confirm the planarity of the individual thiophene and isoxazole rings and determine the dihedral angle between them. nih.gov Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amine group's hydrogen atoms and the nitrogen or oxygen atoms of neighboring molecules. nih.govmdpi.com This information is invaluable for understanding the solid-state properties of the material.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of research compounds and for quantifying their concentration in various samples. A reversed-phase HPLC method would be most suitable for this compound.
A typical method would employ a C18 stationary phase column with a gradient elution system, for example, using a mixture of water and acetonitrile (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) as the mobile phase. Detection would be performed using a UV detector set to one of the compound's absorption maxima (λmax) as determined by UV-Vis spectroscopy. nih.gov The retention time of the main peak is a characteristic of the compound under specific conditions, and the peak's area is proportional to its concentration. Purity is assessed by integrating the area of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative studies, a calibration curve would be generated using standards of known concentration. chemimpex.com
Computational Chemistry and Theoretical Investigations of 5 4 Methylthiophen 3 Yl Isoxazol 3 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of a molecule. researchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which governs its chemical properties.
For 5-(4-Methylthiophen-3-yl)isoxazol-3-amine, DFT calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d) or 6-311+G(d,p). researchgate.netmdpi.com These calculations yield optimized molecular geometry and a wealth of electronic data. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net
From these frontier orbitals, several global reactivity descriptors can be calculated to predict the molecule's behavior:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Absolute Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.
Absolute Hardness (η): A measure of resistance to change in electron distribution. researchgate.net
Additionally, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the MEP map would likely highlight the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amine group as potential sites for hydrogen bonding and electrophilic attack.
| Parameter | Definition | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates regions susceptible to electrophilic attack, likely localized on the thiophene (B33073) ring and amine group. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates regions susceptible to nucleophilic attack, likely associated with the isoxazole ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Predicts the chemical reactivity and stability of the molecule. |
| Electronegativity (χ) | Tendency to attract electrons | Provides insight into the molecule's overall electronic character. |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | Correlates with the stability and reactivity of the molecule. |
| MEP Map | Molecular Electrostatic Potential | Visualizes electron-rich (red) and electron-poor (blue) areas, predicting sites for intermolecular interactions. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) and flexibility of a molecule are critical to its biological activity, as they determine how it fits into a receptor's binding site. Conformational analysis of this compound involves exploring the potential energy surface by systematically rotating the single bond connecting the thiophene and isoxazole rings. nih.gov This process identifies low-energy, stable conformers that are most likely to exist under physiological conditions.
Following conformational analysis, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. mdpi.com An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. A simulation is typically set up by placing the compound in a box of solvent molecules (e.g., water) to mimic physiological conditions. mdpi.com
The simulation reveals how the molecule flexes, vibrates, and rotates, providing insights into its structural stability. For this compound, MD simulations can assess the stability of its preferred conformations and the flexibility of the isoxazole-thiophene linkage. When the compound is simulated in complex with a biological target (e.g., an enzyme), MD can evaluate the stability of the binding pose predicted by molecular docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's atoms are monitored to see if it remains stably bound in the active site. nih.govnih.gov
| Simulation Parameter | Description | Typical Application |
| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., CHARMM36, AMBER). mdpi.com | Defines the physics governing atomic interactions. |
| Solvent Model | Explicit water models (e.g., TIP3P) used to solvate the molecule. mdpi.com | Simulates the aqueous environment of a biological system. |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Determines the timescale of the dynamic events being observed. |
| Temperature & Pressure | Controlled conditions to mimic the physiological environment (e.g., 310 K, 1 atm). | Ensures the simulation is relevant to biological conditions. |
| Analysis Metrics | RMSD, Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. nih.gov | Quantifies the stability of the molecule and its interactions. |
In Silico Screening and Virtual Ligand Design Based on the Isoxazole-Thiophene Scaffold
The isoxazole-thiophene scaffold present in this compound serves as a valuable starting point for discovering new bioactive molecules. This core structure can be used in two primary computational strategies: virtual screening and virtual ligand design.
Virtual Screening involves searching large digital libraries of chemical compounds (such as ChemDiv or ZINC) to identify molecules that are structurally similar to the isoxazole-thiophene scaffold or that are predicted to bind to a specific biological target. nih.gov This process filters millions of compounds down to a manageable number of promising "hits" for further investigation, accelerating the initial stages of drug discovery.
Virtual Ligand Design (or scaffold-based design) uses the core structure of this compound as a template to create a virtual library of new, unsynthesized analogues. nih.govnih.gov By systematically adding or modifying functional groups at various positions—such as the amine group on the isoxazole or the methyl group on the thiophene—researchers can computationally explore how these changes affect properties like binding affinity, selectivity, and ADMET profiles. This approach allows for the rational design of molecules with potentially improved therapeutic characteristics based on the initial scaffold. nih.gov
Prediction of Molecular Interactions with Biological Targets (Molecular Docking, QSAR Modeling)
Understanding how a molecule interacts with a biological target is key to explaining its mechanism of action. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two powerful in silico techniques used for this purpose.
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecular target, such as a protein or enzyme. bohrium.com Using software like AutoDock, a three-dimensional model of the target's binding site is used to "dock" the ligand. nih.gov The program samples numerous possible conformations and orientations of this compound within the site and scores them based on a function that estimates the binding energy (often reported in kcal/mol). bohrium.com The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. semanticscholar.org For instance, docking could be used to predict how this compound might bind to targets like bacterial DNA gyrase or human estrogen receptors. nih.govbohrium.com
| Target Protein (Example) | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| S. aureus DNA Gyrase B | 5URM | -4.15 | ASP81, GLU58, ILE86 |
| Estrogen Receptor Alpha | 3ERT | -7.20 | ARG394, GLU353, THR347 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -6.85 | TYR385, ARG513, SER530 |
Note: The data in this table is hypothetical and for illustrative purposes only.
QSAR Modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of analogues of this compound, a QSAR model correlates physicochemical descriptors (e.g., steric, electronic, hydrophobic properties) with their measured activity (e.g., IC₅₀ values). nih.gov A 3D-QSAR model, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. nih.goveijppr.com These models are statistically validated using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A robust QSAR model can accurately predict the activity of newly designed compounds, guiding synthetic efforts toward more potent molecules. nih.gov
In Silico ADMET Predictions and Druglikeness Assessments (Computational Studies Only)
For a molecule to be a successful drug, it must possess favorable pharmacokinetic properties. In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. researchgate.net Software platforms like SWISS-ADME, pkCSM, and AdmetSAR can calculate dozens of parameters based solely on the molecule's structure. researchgate.netderpharmachemica.com
A primary component of this analysis is assessing "druglikeness," often evaluated using frameworks like Lipinski's Rule of Five. This rule suggests that orally active drugs typically have:
A molecular weight (MW) of ≤ 500 Daltons
A lipophilicity value (LogP) of ≤ 5
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA) impactfactor.org
| Property | Parameter | Predicted Value for this compound | Rule/Interpretation |
| Physicochemical | Molecular Weight | 209.27 g/mol | Complies with Lipinski's rule (≤ 500) |
| LogP (Lipophilicity) | 2.15 | Complies with Lipinski's rule (≤ 5) | |
| Hydrogen Bond Donors | 1 (from -NH₂) | Complies with Lipinski's rule (≤ 5) | |
| Hydrogen Bond Acceptors | 3 (N, O in isoxazole; N in amine) | Complies with Lipinski's rule (≤ 10) | |
| Pharmacokinetics | GI Absorption | High (Predicted) | Likely well-absorbed from the gut. |
| BBB Permeant | Yes (Predicted) | May cross the blood-brain barrier. | |
| Druglikeness | Lipinski's Rule of Five | 0 Violations | Good druglikeness profile. |
| Bioavailability Score | 0.55 (Predicted) | Indicates good probability of oral bioavailability. mdpi.com |
Note: Predicted values are calculated based on standard computational algorithms and are for illustrative purposes.
Structure Activity Relationship Sar Studies of 5 4 Methylthiophen 3 Yl Isoxazol 3 Amine and Its Derivatives
Design and Synthesis of Analogs with Systematic Structural Modifications
The foundation of any SAR study lies in the rational design and synthesis of a library of analogs where specific parts of the lead molecule are systematically modified. For isoxazole-based compounds, several synthetic strategies are employed to generate chemical diversity.
A primary and versatile method for constructing the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govmdpi.com This approach allows for significant variation in the substituents at the 3- and 5-positions of the isoxazole core. For instance, in the synthesis of a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, a metal-free, cascade regio- and stereoselective strategy was utilized, starting from readily available α,β-unsaturated ketones. nih.gov This highlights how complex, multi-substituted analogs can be created efficiently.
Other synthetic routes include the condensation of hydroxylamine (B1172632) with precursors like β-alkoxyvinyl trichloromethyl ketones. nih.gov To introduce the crucial 3-amino functionality or its derivatives, specific strategies are required. The [4+1] cycloaddition reaction between isocyanides and an α-haloketone oxime can yield 5-substituted aminoisoxazoles, although the substitution pattern is different from the target compound. nih.gov More direct approaches involve the reaction of 5-methylisoxazol-3-amine with electrophilic reagents like activated enol ethers to generate new isoxazolylenamine derivatives.
In a typical analog design strategy for a compound like 5-(4-Methylthiophen-3-yl)isoxazol-3-amine, modifications would be planned for three key positions:
The isoxazole core: While the core is often maintained, substituents can be added at the 4-position to alter the electronic properties and conformation of the molecule.
The 5-(4-Methylthiophen-3-yl) moiety: The thiophene (B33073) ring can be substituted with various electron-donating or electron-withdrawing groups. The position of the methyl group can be varied, or the entire thiophene ring could be replaced by other aromatic or heteroaromatic systems (isosteric replacement) to evaluate the importance of this specific group for biological activity.
An example of such a systematic approach was the synthesis of a series of antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, where the core was kept intact while extensive structural modifications were explored to improve activity and metabolic stability. nih.gov
Evaluation of Substituent Effects on Biological Activity
Once a series of analogs is synthesized, they are evaluated in biological assays to determine how structural changes affect their activity. This process allows for the identification of key functional groups and their optimal properties (e.g., size, electronic nature, lipophilicity).
In a relevant study on 5-(thiophen-2-yl)isoxazoles designed as anti-breast cancer agents, SAR analysis revealed several critical insights:
Substitution at C5: An unsubstituted thiophene ring at the 5-position of the isoxazole was found to be important for activity. nih.gov
Substitution at C4: The presence of a trifluoromethyl (–CF3) group at the 4-position was shown to be beneficial for superior activity. nih.gov
Substitution at C3: The nature of the aryl group at the 3-position had a profound impact. An electron-rich benzene (B151609) ring bearing multiple electron-donating methoxy (B1213986) (–OCH3) groups significantly enhanced the anticancer activity. nih.gov The number, size, and electronic character of these substituents were all found to be influential. nih.gov
These findings are summarized in the table below, which compares a lead molecule with its optimized analog.
| Compound ID | 3-Position Substituent | 4-Position Substituent | 5-Position Substituent | Activity (IC₅₀ vs. MCF-7) |
| TTI-4 (Lead) | 3,4-dimethoxyphenyl | -CF₃ | Thiophen-2-yl | > 1.91 µM |
| TTI-6 (Optimized) | 3,4,5-trimethoxyphenyl | -CF₃ | Thiophen-2-yl | 1.91 µM |
This interactive table is based on data for 5-(thiophen-2-yl)isoxazole analogs, which serve as a model for understanding potential substituent effects on the target compound class. nih.gov
Similarly, for a series of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole derivatives, SAR studies revealed that the presence of electron-withdrawing groups, such as chloro or trifluoromethyl, led to a significant increase in antimicrobial activity. nih.gov These examples underscore a common principle in SAR: the electronic properties of substituents are a critical determinant of biological function.
Identification of Key Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. SAR data is crucial for defining these pharmacophoric models.
Based on studies of structurally related molecules, a hypothetical pharmacophore for 3-amino-5-thienylisoxazole derivatives can be proposed. The key features would likely include:
An Aromatic/Heteroaromatic Center: The thiophene ring at the 5-position serves as a crucial lipophilic and aromatic interaction point. Studies on 5-(thiophen-2-yl)isoxazoles confirmed the importance of this unsubstituted ring for activity. nih.gov
A Hydrogen Bond Donor/Acceptor: The amino group at the 3-position is a prime candidate for forming hydrogen bonds with the biological target.
A Central Scaffold: The isoxazole ring acts as a rigid scaffold to hold the other pharmacophoric elements in the correct spatial orientation for target binding.
Modulatory Groups: Substituents, such as the methyl group on the thiophene ring or potential groups at the 4-position of the isoxazole, can act as modulatory elements that fine-tune the electronic properties and steric profile of the molecule.
In a separate line of research, the 5-amino-3-methyl-4-isoxazolecarboxylic acid fragment itself was identified as the core pharmacophore responsible for high immunomodulatory activity in a series of monocyclic compounds. ptfarm.pl This demonstrates that the arrangement of the amino group and other functionalities around the isoxazole ring is a critical component of the pharmacophore.
Elucidation of Optimal Structural Requirements for Target Engagement
Moving beyond the general pharmacophore, SAR studies aim to define the precise structural features that maximize the affinity and efficacy of a ligand for its biological target. This involves understanding the specific interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, within the target's binding site.
For the anticancer 5-(thiophen-2-yl)isoxazoles, the optimal requirements for potent activity were elucidated with high specificity: an unsubstituted thiophene at C5, a –CF3 group at C4, and a highly electron-rich 3,4,5-trimethoxyphenyl group at C3. nih.gov In silico molecular docking studies supported these findings, suggesting this specific arrangement of functional groups allows for optimal fitting and interaction with the target protein, ERα. nih.gov
In other isoxazole series, molecular modeling has also been key. For certain isoxazoline (B3343090) derivatives designed as COX-2 inhibitors, modeling showed that the sulfur atom of a sulfonylmethyl group and a methyl group at the C-3 position were crucial for selective binding. nih.gov This level of detail is essential for understanding how subtle changes in structure can lead to significant differences in biological activity and selectivity, guiding the design of more potent and specific drug candidates.
Application of SAR in Lead Optimization Strategies
Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. SAR provides the essential roadmap for this process.
A clear example of SAR-driven lead optimization is the development of the anticancer agent TTI-6. nih.gov Researchers began with a lead molecule, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4). Based on initial SAR findings, they designed and synthesized a focused library of 14 new analogs with systematic modifications to the aryl ring at the 3-position. This effort led directly to the discovery of TTI-6, which has an additional methoxy group, resulting in superior activity. nih.gov
Another compelling case involves a series of antitubercular isoxazole-3-carboxamides. nih.gov After identifying initial hits, a medicinal chemistry campaign was undertaken to delineate a reliable body of SAR and to investigate the compounds' metabolic fate. By exploring extensive structural modifications while keeping the core pharmacophore intact, researchers were able to design improved compounds that escaped rapid metabolic degradation while maintaining potent antitubercular activity against both drug-susceptible and resistant strains. nih.gov This demonstrates how SAR is applied not just to improve potency but also to address critical drug metabolism and pharmacokinetic challenges in the lead optimization phase.
Preclinical Biological Evaluation and Pharmacological Profiling of 5 4 Methylthiophen 3 Yl Isoxazol 3 Amine and Its Analogs in Vitro/in Vivo, Non Human
In Vitro Biological Activity Screening
The isoxazole (B147169) nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.gov
Kinases are enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, they are major targets for drug discovery. ed.ac.uk Analogs of 5-(4-Methylthiophen-3-yl)isoxazol-3-amine have demonstrated significant potential as kinase inhibitors.
A notable example is the compound 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea, which was identified as a highly potent type II inhibitor of the FLT3 kinase. This compound showed strong inhibitory effects against the FLT3-ITD mutant, a key driver in approximately 30% of acute myeloid leukemia (AML) cases. nih.gov
Furthermore, the broader class of isoxazole-containing molecules has been investigated for multi-kinase inhibition. For instance, derivatives of 5-hydroxybenzothiophene were developed as multi-target kinase inhibitors, demonstrating the utility of heterocyclic structures in targeting multiple enzymatic pathways simultaneously to combat complex diseases like cancer. nih.gov The success of clinically approved kinase inhibitors such as Imatinib, which targets multiple kinases, underscores the value of such polypharmacological approaches. nih.gov
Isoxazole derivatives have also been shown to interact with various receptors. An analog, 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, was identified as a potent and selective antagonist at human cloned dopamine (B1211576) D4 receptors, highlighting a potential application in neuropsychiatric disorders. nih.gov
In the context of ion channels, studies have explored the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by extracellular protons. Changes in pH, which can occur during physiological and pathological processes like ischemia, were found to inhibit AMPA receptor-mediated responses. This effect was more pronounced for flop isoforms of the receptor, which exhibit faster and more extensive desensitization, suggesting that isoxazole-related structures could play a role in modulating synaptic transmission. nih.gov
The anti-cancer potential of isoxazole analogs has been extensively evaluated in various cell-based assays, demonstrating effects on cell growth, survival, and signaling.
A series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles were synthesized and evaluated for their anti-cancer activities against MCF-7, 4T1, and PC-3 cancer cell lines. nih.gov One of the most potent analogs, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) , exhibited superior and selective cytotoxicity against the human breast cancer cell line MCF-7 with an IC50 value of 1.91 μM. nih.gov Further studies with TTI-6 revealed that it induces cell death through apoptosis. nih.gov
Another analog, 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) , was found to have strong anti-proliferative and anti-inflammatory activities. It displayed suppressive properties in phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC) and inhibited the growth of SW-948 and L1210 tumor cell lines. nih.gov
The FLT3 kinase inhibitor, 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea , strongly affected FLT3-ITD mediated signaling pathways in cellular contexts, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov
| Compound | Cell Line | Activity | IC50 Value | Source |
|---|---|---|---|---|
| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 (Breast Cancer) | Anti-proliferative | 1.91 μM | nih.gov |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast Cancer) | Anti-proliferative | 2.63 μM | nih.gov |
| 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) | SW-948, L1210 (Tumor cells) | Inhibitory | Not specified | nih.gov |
The isoxazole ring is a common motif in compounds with a broad range of antimicrobial and antiparasitic activities.
Antibacterial Activity: A series of thiophene-linked isoxazole derivatives were synthesized and evaluated for their antibacterial properties. Compound LK7 from this series showed excellent activity, with a Minimum Inhibitory Concentration (MIC) value of 6.75 µg/ml. semanticscholar.org Other studies have confirmed the antibacterial potential of various chalcone (B49325) and isoxazole derivatives against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. icm.edu.pl
Antifungal Activity: Isoxazole derivatives have also demonstrated significant antifungal properties. icm.edu.pl For example, the compound isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine showed activity against several fungal species, including Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com
Antitubercular Activity: In the search for new treatments for tuberculosis, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides were reported to have growth inhibitory activity against Mycobacterium tuberculosis strains. Medicinal chemistry efforts led to improved compounds that resist metabolic degradation while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov
Antiparasitic Activity: 3-substituted 5-methylthio-isoxazoles were synthesized and tested for anthelmintic activity. Several compounds showed in vitro activity against Ancylostoma ceylanicum and Nippostrongylus dubius, and some also demonstrated in vivo activity against N. dubius, a parasite of veterinary importance. nih.gov
| Activity Type | Example Compound Class/Series | Target Organisms | Source |
|---|---|---|---|
| Antibacterial | Thiophene-linked isoxazoles | Bacteria (unspecified) | semanticscholar.org |
| Antifungal | Isoindole-isoxazole derivatives | C. tropicum, F. oxysporum, G. candidum, T. rubrum | mdpi.com |
| Antitubercular | 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Mycobacterium tuberculosis | nih.gov |
| Anthelmintic | 3-substituted 5-methylthio-isoxazoles | A. ceylanicum, N. dubius | nih.gov |
Target Identification and Validation Studies (Molecular and Cellular Level)
For several biologically active isoxazole analogs, specific molecular targets have been identified and validated.
In the case of the anti-breast cancer compound TTI-6, in silico molecular docking and induced fit analysis supported the hypothesis that its activity stems from the inhibition of estrogen receptor alpha (ERα). nih.gov ERα is a critical nuclear hormone receptor involved in regulating gene expression related to cell proliferation, differentiation, and survival in breast cancer. nih.gov
For the potent AML agent, the target was identified as the FLT3 kinase, specifically the internal tandem duplication (ITD) mutant, which is a known oncogenic driver. nih.gov The compound was developed through a structure-guided design approach to specifically inhibit this kinase. nih.gov
Molecular docking studies of thiophene-linked isoxazole derivatives with antibacterial activity were performed with the crystal structure of Staphylococcus gyrase B, suggesting this enzyme as a potential target for their antibacterial action. semanticscholar.org
Mechanism of Action Elucidation at the Biochemical Level
The biochemical mechanisms underlying the observed biological activities of isoxazole analogs are being actively investigated.
For anticancer analogs, the primary mechanism of action appears to be the induction of apoptosis. In studies with the thiophene-isoxazole TTI-6, apoptosis was confirmed through nuclear staining and cell cycle analysis, which showed nuclear disintegration in treated MCF-7 cells. nih.gov Similarly, the FLT3 kinase inhibitor induced apoptosis by arresting the cell cycle. nih.gov Apoptosis is a programmed cell death pathway that is often dysregulated in cancer, making its induction a key strategy for anticancer therapies.
The reaction of 5-methylisoxazol-3-amine with activated enol ethers has been studied to understand the chemical reactivity of the isoxazole core. These reactions involve a nucleophilic attack by the amine group, leading to the formation of isoxazolyl enamines or cyclization to isoxazolopyrimidinones, demonstrating how the core structure can be used to synthesize more complex heterocyclic systems.
Selectivity and Potency Profiling in In Vitro Systems
In vitro studies on analogs of this compound have primarily focused on their potential as anti-cancer and anti-mycobacterial agents.
A study focused on a series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles revealed their potential and selective cytotoxicity against the human breast cancer cell line, MCF-7. The research highlighted the structure-activity relationships (SAR), indicating that an unsubstituted thiophene (B33073) ring at the 5th position and an electron-rich benzene (B151609) ring with three methoxy (B1213986) groups at the 3rd position of the isoxazole core were crucial for enhanced anti-cancer activity. nih.gov One of the most potent analogs, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.91 μM against MCF-7 cells. nih.gov
| Compound Analog | Target/Assay | Potency (IC₅₀) |
|---|---|---|
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 Human Breast Cancer Cell Line | 2.63 µM nih.gov |
| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | MCF-7 Human Breast Cancer Cell Line | 1.91 µM nih.gov |
In a different therapeutic area, a screening of a chemical library against Mycobacterium tuberculosis (Mtb) identified a novel isoxazole thiophene hit compound. This compound was investigated for its in vitro activity, and subsequent synthesis of analogs aimed to improve its potency. nih.gov One of the most promising analogs, designated as P15 , showed an intramacrophage half-maximal effective concentration (EC₅₀) of 1.96 µM. nih.gov
| Compound Analog | Target/Assay | Activity (EC₅₀) |
|---|---|---|
| P15 (isoxazole thiophene analog) | Intramacrophage Mycobacterium tuberculosis | 1.96 µM nih.gov |
In Vivo Proof-of-Concept Studies in Animal Models (e.g., Efficacy in disease models, Pharmacokinetics in animals, Biodistribution in animals)
In vivo data for this compound is not documented in the available literature. However, a pharmacokinetic study in mice was conducted on the aforementioned anti-mycobacterial isoxazole thiophene analog, P15 . nih.gov This study provided initial insights into the in vivo behavior of this structural class.
The analog P15 exhibited a promising oral bioavailability of 58.0% when administered orally to mice at a dose of 20 mg/kg. nih.gov This suggests that compounds with the isoxazole-thiophene scaffold can possess favorable pharmacokinetic properties, a critical factor for the development of orally administered drugs.
| Compound Analog | Animal Model | Dose and Route | Pharmacokinetic Parameter (Oral Bioavailability) |
|---|---|---|---|
| P15 (isoxazole thiophene analog) | Mouse | 20 mg/kg, Oral | 58.0% nih.gov |
Detailed in vivo efficacy studies in disease models and biodistribution analyses for this compound or its close analogs are not reported in the scientific literature reviewed.
Future Directions and Research Opportunities for 5 4 Methylthiophen 3 Yl Isoxazol 3 Amine Based Compounds
Development of Advanced Derivatization Strategies
To explore the full therapeutic potential of the 5-(4-Methylthiophen-3-yl)isoxazol-3-amine scaffold, the development of advanced derivatization strategies is essential. rsc.orgsphinxsai.comsemanticscholar.org Structure-activity relationship (SAR) studies can be systematically conducted by introducing a variety of substituents at different positions on both the thiophene (B33073) and isoxazole (B147169) rings. rsc.org For example, modifications to the methyl group on the thiophene ring or the amine group on the isoxazole ring could significantly impact the compound's biological activity. Techniques such as parallel synthesis and combinatorial chemistry could be employed to rapidly generate a diverse library of derivatives for high-throughput screening. cbccollege.in The synthesis of hybrid molecules, where the core scaffold is linked to other pharmacologically active moieties, could also lead to the discovery of compounds with dual or synergistic therapeutic effects. mdpi.com
Identification of Additional Biological Targets and Therapeutic Applications
The known biological activities of thiophene and isoxazole derivatives suggest a broad range of potential therapeutic applications for this compound-based compounds. nih.govrsc.orgsphinxsai.comsemanticscholar.orgcbccollege.innih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.govnih.govkab.ac.ug While initial studies may have focused on a specific target, future research should aim to identify additional biological targets. High-throughput screening against a wide panel of enzymes, receptors, and ion channels could uncover novel activities. Given the prevalence of thiophene and isoxazole cores in anticancer agents, exploring the potential of these compounds in oncology is a logical next step. nih.govnih.govresearchgate.netresearchgate.netkab.ac.ugtechscience.com Similarly, their potential as antimicrobial, anti-inflammatory, and neuroprotective agents warrants investigation. nih.govrsc.orgfrontiersin.orgnih.govresearchgate.net
| Potential Therapeutic Area | Rationale based on Constituent Moieties | Potential Molecular Targets |
| Oncology | Thiophene and isoxazole derivatives have shown significant anticancer activity. nih.govnih.govresearchgate.netresearchgate.netkab.ac.ugtechscience.com | Kinases (e.g., c-Met, Pim-1), Cyclooxygenases (COX), Lipoxygenases (LOX). nih.govresearchgate.net |
| Infectious Diseases | Both heterocyclic systems are present in various antimicrobial agents. sphinxsai.comfrontiersin.org | Bacterial enzymes, Fungal cell wall components. frontiersin.org |
| Inflammation | Many thiophene and isoxazole-containing compounds exhibit anti-inflammatory properties. nih.govresearchgate.net | COX-1, COX-2, sPLA2. nih.govresearchgate.net |
| Neurological Disorders | Isoxazole derivatives have been investigated for neuroprotective effects. nih.govrsc.org | Receptors and enzymes in the central nervous system. |
| Tuberculosis | Novel isoxazole-thiophene compounds have shown activity against Mycobacterium tuberculosis. nih.gov | Rv1625c/Cya activator. nih.gov |
| Autoimmune Diseases | Isoxazole-based compounds have been identified as TLR8 antagonists. nih.gov | Toll-like receptor 8 (TLR8). nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Design of Next-Generation Isoxazole-Thiophene Hybrid Molecules
Building upon the this compound scaffold, the design of next-generation isoxazole-thiophene hybrid molecules represents a promising avenue for future research. nih.govsemanticscholar.orgresearchgate.net This can involve the fusion of the core structure with other heterocyclic rings known for their biological activities. For example, creating hybrids with quinoline, benzothiazole, or sulfonamide moieties could lead to compounds with enhanced anticancer properties. nih.govresearchgate.netresearchgate.netkab.ac.ug The strategic linking of the isoxazole-thiophene core to peptides or other biomolecules could also result in targeted drug delivery systems with improved efficacy and reduced off-target effects.
Collaborative Research Initiatives in Drug Discovery
The multifaceted nature of drug discovery necessitates a collaborative approach to fully exploit the potential of this compound and its derivatives. Establishing partnerships between academic research groups with expertise in synthetic chemistry, pharmacology, and computational modeling, and pharmaceutical companies with resources for preclinical and clinical development, is crucial. Such collaborations can foster innovation and accelerate the translation of promising research findings into new medicines. Open-access platforms for sharing data and research findings can also help to avoid duplication of effort and stimulate further research in this area.
Q & A
Q. Advanced
- Solubility : Introduce polar groups (e.g., -OH, -OMe) or use prodrug strategies (e.g., phosphate esters).
- Metabolic stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties .
- Permeability : Silylation (e.g., trimethylsilyl) enhances lipophilicity, as seen in related isoxazole derivatives .
Case Study : A trimethylsilyl analog showed a 3-fold increase in Caco-2 permeability compared to the parent compound .
What in silico methods predict the binding mode of this compound to therapeutic targets like BRD4?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with BRD4’s acetyl-lysine binding pocket.
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors) using MOE.
Recent studies highlight hydrogen bonding between the isoxazole amine and Asn140 of BRD4 as critical for inhibition .
What are the known off-target effects of this compound, and how are they mitigated?
Advanced
Off-target activity (e.g., kinase inhibition) is assessed via:
- Broad-panel screening : Test against 100+ kinases (e.g., ’s species-specific data).
- Cryo-EM/co-crystallography : Identify unintended binding pockets.
- Selectivity filters : Modify the thiophene ring to reduce steric clashes with non-target proteins .
For example, replacing the 4-methyl group with cyclopropyl minimized off-target binding to PDE4 in preclinical models .
How is the compound’s stability under physiological conditions evaluated?
Q. Basic
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.
- Plasma stability : Assess half-life in human plasma at 37°C.
- Light/heat stability : Accelerated stability studies (ICH guidelines).
Related isoxazole derivatives showed >90% stability after 24 hours in plasma at pH 7.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
